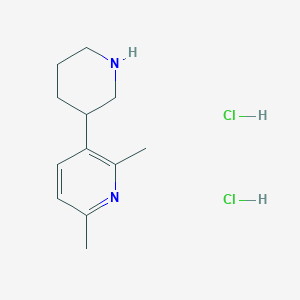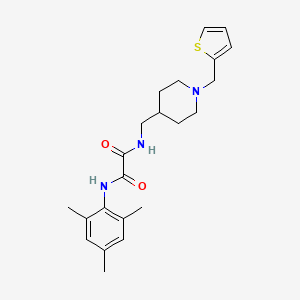
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid, also known as AMPA, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. AMPA belongs to the class of pyrrole carboxylic acid derivatives, which have been found to exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. In addition, 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been reported to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been found to exhibit low toxicity and good solubility, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid, including the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. In addition, the development of new synthesis methods for 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid may lead to the discovery of new derivatives with improved biological activities. Furthermore, the elucidation of the mechanism of action of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid may provide insights into the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods, including the reaction of 2-acetylpyridine with malonic acid in the presence of ammonium acetate, or the reaction of 2-acetylpyridine with methyl malonate in the presence of sodium methoxide. These methods have been reported to yield high purity and good yields of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been found to exhibit anticancer activity against various cancer cell lines, such as breast, lung, and prostate cancer. In inflammation research, 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-amino-1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-9(11(15)16)6-7(12)10(14)8-4-2-3-5-13-8/h2-6H,12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJGQBADAPFGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1C2=CC=CC=N2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide](/img/structure/B2828907.png)
![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)


![3-Bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one](/img/structure/B2828912.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2828914.png)
![ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2828915.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2828918.png)
![2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine](/img/structure/B2828919.png)
![2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2828920.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)
